Succinic anhydride-1,4-13C2
Overview
Description
Succinic anhydride-1,4-13C2 is a labeled compound where two carbon atoms in the succinic anhydride molecule are replaced with carbon-13 isotopes. This compound is primarily used in research applications, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy due to the presence of the carbon-13 isotope. The molecular formula for this compound is 13C2C2H4O3, and it has a molecular weight of 102.06 g/mol .
Mechanism of Action
Target of Action
Succinic anhydride-1,4-13C2 is a cyclic anhydride . It is primarily used as a non-cleavable ADC linker . The compound can react with other compounds to link a proagent to an amine or hydroxy group of a targeting polypeptide .
Mode of Action
This compound interacts with its targets through a chemical reaction. It can react with compound 4 of the patent to link the proagent to an amine or hydroxy 1 group of a targeting polypeptide .
Biochemical Pathways
This compound is involved in the transformation of furanic compounds, which are significant in the production of C4 bulk chemicals from biomass . The petrochemical production routes of succinic anhydride include catalytic hydrogenation or electrolytic reduction of maleic acid or maleic anhydride, resulting in succinic anhydride .
Pharmacokinetics
It is known that after a 10 mg/kg intravenous dose, the clearance, volume of distribution, and terminal half-life of 13c4 sa were 45745 mL/h/kg, 5208 mL/kg, and 056 h, respectively . Oral 13C4 SA was absorbed and distributed quickly (bioavailability, 1.5%) at a dose of 100 mg/kg .
Result of Action
The result of the action of this compound is the formation of a link between a proagent and an amine or hydroxy 1 group of a targeting polypeptide . This allows for the targeted delivery of the proagent.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the transformation of furfural and furfuryl alcohol with this system can generate SAN, and the product selectivity is controllable by tuning light intensity and time . Therefore, the efficacy and stability of this compound can be influenced by factors such as light intensity and exposure time .
Biochemical Analysis
Biochemical Properties
Succinic anhydride-1,4-13C2 interacts with various enzymes, proteins, and other biomolecules. It is involved in protein expression techniques
Cellular Effects
The effects of this compound on cells and cellular processes are not well-studied. Succinic anhydride, a closely related compound, has been shown to influence cell function. For instance, it has been found to activate NRF2 signaling, a key pathway involved in cellular response to oxidative stress .
Molecular Mechanism
Succinic anhydride, a closely related compound, is known to hydrolyze readily to give succinic acid . This reaction could potentially influence various biochemical processes, including enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is likely involved in the TCA cycle, given that succinic anhydride, a closely related compound, is a key intermediate in this pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: In the laboratory, succinic anhydride-1,4-13C2 can be synthesized by the dehydration of succinic acid-1,4-13C2. This dehydration can be achieved using reagents such as acetyl chloride or phosphoryl chloride. The reaction typically involves heating the mixture to facilitate the removal of water, resulting in the formation of the anhydride .
Industrial Production Methods: Industrially, succinic anhydride is produced by the catalytic hydrogenation of maleic anhydride. This process involves the use of catalysts such as nickel or palladium to facilitate the hydrogenation reaction, converting maleic anhydride to succinic anhydride .
Chemical Reactions Analysis
Types of Reactions: Succinic anhydride-1,4-13C2 undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form succinic acid-1,4-13C2.
Alcoholysis: Reacts with alcohols to form monoesters.
Acylation: Used in Friedel-Crafts acylation reactions to introduce succinyl groups into aromatic compounds.
Common Reagents and Conditions:
Hydrolysis: Water, typically under mild conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst.
Acylation: Lewis acids like aluminum chloride as catalysts.
Major Products:
Hydrolysis: Succinic acid-1,4-13C2.
Alcoholysis: Monoesters of succinic acid-1,4-13C2.
Acylation: Succinylated aromatic compounds.
Scientific Research Applications
Succinic anhydride-1,4-13C2 is widely used in scientific research due to its labeled carbon atoms, which make it particularly useful in NMR spectroscopy studies. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various chemicals.
Biology: Employed in metabolic studies to trace the incorporation of carbon atoms in biochemical pathways.
Medicine: Utilized in the development of pharmaceuticals and in drug metabolism studies.
Industry: Applied in the production of polymers and resins, as well as in the manufacture of biodegradable plastics
Comparison with Similar Compounds
Succinic anhydride-13C4: Contains four carbon-13 isotopes.
Succinic anhydride-2,2,3,3-d4: Contains deuterium atoms instead of carbon-13.
Maleic anhydride: Structurally similar but differs in reactivity and applications
Uniqueness: Succinic anhydride-1,4-13C2 is unique due to its specific labeling with carbon-13 isotopes at the 1 and 4 positions. This specific labeling allows for precise tracking and analysis in NMR spectroscopy, making it a valuable tool in research applications .
Properties
IUPAC Name |
(2,5-13C2)oxolane-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i3+1,4+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINCXYDBBGOEEQ-CQDYUVAPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[13C](=O)O[13C]1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435546 | |
Record name | Maleic anhydride-1,4-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67519-25-9 | |
Record name | Maleic anhydride-1,4-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 67519-25-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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